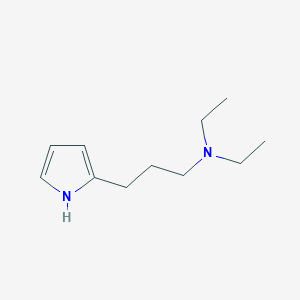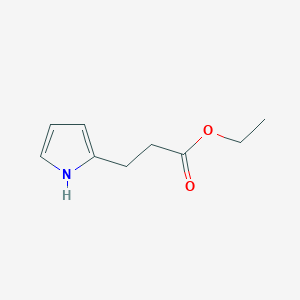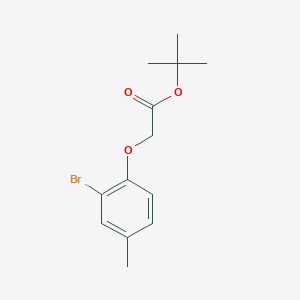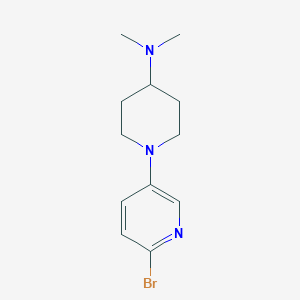
(4-Chloro-2-fluorophenyl)(cyclopropyl)methanol
Descripción general
Descripción
(4-Chloro-2-fluorophenyl)(cyclopropyl)methanol is a chemical compound with the molecular formula C10H10ClFO . It has a molecular weight of 200.64 g/mol. This compound is intended for research use only.
Synthesis Analysis
The synthesis of this compound can be achieved from 4-CHLORO-2-FLUOROBENZALDEHYDE and Cyclopropylmagnesium bromide .Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 227.6±25.0 °C at 760 mmHg, and a flash point of 91.4±23.2 °C . It also has a molar refractivity of 37.6±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 119.4±3.0 cm3 .Aplicaciones Científicas De Investigación
Methane Conversion and Methanol Applications
Methane as a Resource : Research on methanotrophs demonstrates their ability to convert methane into valuable products like methanol, indicating the potential for methane (and by extension, methanol) in biotechnological applications. Methanotrophs can generate a wide array of products from methane, such as biopolymers, lipids for biodiesel, and even methanol itself, showcasing the versatility of methane as a carbon source (Strong, Xie, & Clarke, 2015).
Hydrogen Production from Methanol : Methanol serves as a hydrogen carrier in various processes, highlighting its role in sustainable energy solutions. The review on hydrogen production from methanol discusses advancements in catalyst development and reactor technology for efficient hydrogen extraction, pointing towards the importance of methanol in developing a hydrogen economy (García et al., 2021).
Methanol in Fuel Cells : Studies on direct methanol fuel cells explore the challenges and advancements in utilizing methanol as a clean energy source. The research focuses on overcoming barriers like methanol crossover to improve the efficiency of methanol fuel cells, demonstrating the ongoing interest in methanol for energy applications (Heinzel & Barragán, 1999).
Catalysis and Methanol Synthesis : The synthesis of methanol from CO-rich gases in processes like the Fischer-Tropsch synthesis is explored, with an emphasis on the role of catalysts and chemical equilibria. This research underscores methanol's potential as a peaking fuel in power stations and as a versatile chemical feedstock (Cybulski, 1994).
Propiedades
IUPAC Name |
(4-chloro-2-fluorophenyl)-cyclopropylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6,10,13H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFWTQNPGNZQSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=C(C=C2)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
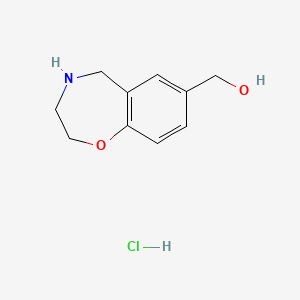
![4-Amino-1-[4-(4-amino-3-methylquinolinium-1-yl)-butyl]-2-methylquinolinium dichloride](/img/structure/B1396808.png)
![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride](/img/structure/B1396811.png)
![2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride](/img/structure/B1396812.png)
![2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid hydrochloride](/img/structure/B1396813.png)
![(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine dihydrochloride](/img/structure/B1396814.png)
![N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396815.png)
![2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1396819.png)

